![molecular formula C12H12F2N2OS B2406796 N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide CAS No. 907974-18-9](/img/structure/B2406796.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many biologically active compounds and have been associated with a variety of medicinal properties, including antimicrobial, antifungal, antiviral, and antitumor activities .
Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .科学的研究の応用
Correction of Defective Cellular Processing
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Designing bithiazole analogues and evaluating their corrector activity highlighted the importance of constraining rotation about the bithiazole-tethering for improved corrector activity. This study underscores the potential of structurally related compounds in cystic fibrosis therapy (Yu et al., 2008).
Antimicrobial Activity
Thiazolides, including compounds structurally similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide, have shown potential as novel anti-infectious agents against a range of pathogens. Research indicates that the molecular targets in intestinal pathogens and colon cancer cells differ, suggesting a broad spectrum of potential applications beyond antimicrobial activity (Brockmann et al., 2014).
Synthesis Methodologies
Studies have demonstrated the regiocontrol of metallation directed by fluorine in the synthesis of related compounds, indicating the nuanced chemical behavior of such compounds during synthesis processes. This has implications for the development of more refined synthetic strategies for fluorinated compounds (Thornton & Jarman, 1990).
Photovoltaic and Polymer Applications
Research into 5,6-Difluorobenzo[c][1,2,5]thiadiazole (FBT)-based conjugated donor–acceptor (D-A) polymers has shown that such compounds, owing to their electron acceptor strength and the nature of pendant side chains, significantly affect material and photovoltaic properties. This has implications for the design of high-performance polymer solar cells (Wang et al., 2013).
Adsorbent Materials for Heavy Metal Removal
N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, related to this compound, has been utilized to synthesize novel magnetic nanoadsorbents for the removal of heavy metals from industrial wastes. This highlights the potential environmental applications of such compounds in mitigating pollution (Zargoosh et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-12(2,3)10(17)16-11-15-9-7(14)4-6(13)5-8(9)18-11/h4-5H,1-3H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPDRBCESSNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)
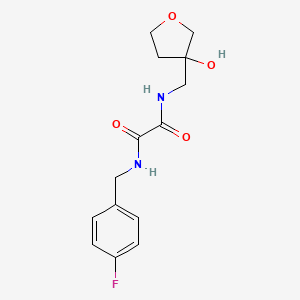
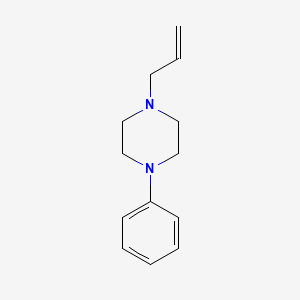
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)
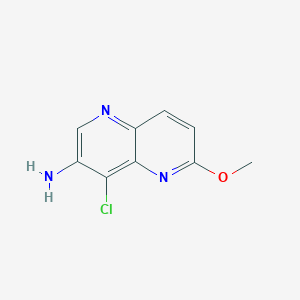

![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)
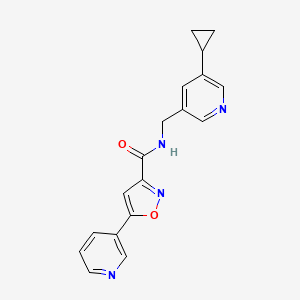
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
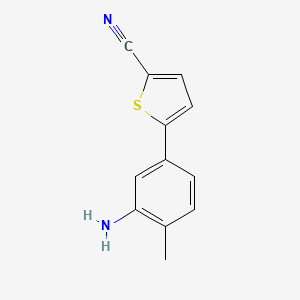
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)